1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone
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Overview
Description
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) using bromine in methylene chloride at room temperature, yielding the desired product quantitatively . Other methods include bromination in acetic acid or acetic anhydride, though these yield lower percentages .
Chemical Reactions Analysis
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to biological targets. The bromine atom can also play a role in modulating the compound’s electronic properties, affecting its overall activity .
Comparison with Similar Compounds
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone can be compared with similar compounds such as:
1-(3-Bromo-2-hydroxyphenyl)ethanone: Lacks the methoxy group, which can influence its reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but different positioning of the hydroxyl and methoxy groups, leading to variations in reactivity.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(3-bromo-2-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)7-3-6(13-2)4-8(10)9(7)12/h3-4,12H,1-2H3 |
InChI Key |
UZMBNNJODDVBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)Br)O |
Origin of Product |
United States |
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